molecular formula C22H35NO4 B012761 2-Nitrophenyl palmitate CAS No. 104809-26-9

2-Nitrophenyl palmitate

Cat. No. B012761
M. Wt: 377.5 g/mol
InChI Key: GOOWMQLOYNJICV-UHFFFAOYSA-N
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Description

2-Nitrophenyl Palmitate is a compound of interest in various biochemical and enzymatic studies. It serves as a substrate in assays for determining lipase activity, especially in organic media, due to its specificity and ease of hydrolysis which can be measured spectrophotometrically (Pencréac’h & Baratti, 1996).

Synthesis Analysis

2-Nitrophenyl Palmitate's synthesis can be explored through various chemical reactions, including the Suzuki cross-coupling reaction for nitrobiphenyls, which provides insights into its molecular assembly and the challenges encountered due to the nitro group’s position on the phenyl ring (González et al., 2005).

Molecular Structure Analysis

The molecular structure of derivatives of 2-Nitrophenyl, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been analyzed through X-ray diffraction, revealing detailed geometrical configurations and intramolecular interactions, which are critical for understanding its chemical behavior (Saeed, Hussain, & Flörke, 2008).

Scientific Research Applications

Enzyme Kinetics and Activation

2-Nitrophenyl palmitate plays a critical role in studying enzyme kinetics, specifically in understanding the behavior of lipases and esterases under different conditions. Researchers have utilized 2-nitrophenyl palmitate to evaluate the hydrolytic activity of various commercial lipase preparations in both aqueous and non-aqueous environments. These studies help in characterizing enzyme specificity, stability, and their potential applications in industrial processes, such as biodiesel production, and organic synthesis. For instance, a study demonstrated the use of 2-nitrophenyl palmitate in assessing the hydrolytic activity of thirty-two commercial lipase preparations, revealing the heterogeneity in enzyme performance and offering insights into their practical applications (Pencréac’h & Baratti, 2001).

Synthetic Polymer Catalysis

2-Nitrophenyl palmitate has been used in the creation of synthetic polymer catalysts through molecular imprinting techniques. These synthetic enzymes exhibit selectivity towards 2-nitrophenyl palmitate, mimicking the catalytic properties of natural enzymes. Such research not only provides a foundation for the development of biomimetic catalysts but also extends the utility of 2-nitrophenyl palmitate in enhancing our understanding of enzyme-mimetic behaviors and their potential industrial applications (Keçili et al., 2012).

Membrane Performance and Pesticide Retention

The incorporation of 2-nitrophenyl palmitate and other fatty acids into the fabrication of cellulose acetate nanofiltration membranes has been investigated to enhance membrane performance in retaining nitroaromatic pesticides. This research underscores the role of 2-nitrophenyl palmitate in improving the separation efficiency and understanding the interaction between membrane materials and specific pollutants, thereby contributing to the development of more effective water treatment technologies (Ghaemi et al., 2012).

Photolytic Release Studies

In the context of caged compounds for biological research, 2-nitrophenyl derivatives are valuable for their photolytic release properties, specifically in studies involving the kinetic properties of ion binding to proteins. Although not directly mentioned, the principles underlying the use of nitrophenyl derivatives in such studies highlight the importance of 2-nitrophenyl palmitate's structural relatives in advancing our understanding of cellular processes and the development of tools for precise temporal control in biochemical experiments (Faas et al., 2005).

Lipase-Catalyzed Reactions for Biodiesel Production

The application of 2-nitrophenyl palmitate extends to the field of biofuels, where it serves as a substrate in studying the efficiency of lipases in biodiesel production. Lipases that show high specificity and activity towards 2-nitrophenyl palmitate are promising candidates for biodiesel production, offering a sustainable alternative to chemical catalysts. Such studies contribute to the optimization of enzyme-catalyzed transesterification processes, paving the way for more environmentally friendly and cost-effective biofuel production technologies (Yoo et al., 2011).

Future Directions

: Zhang, W., Wang, B., Ma, C., Pang, X., & Lv, J. (2021). A clarifying reagent and microplate-based method for the high-throughput analysis of lipase activity in milk. European Food Research and Technology, 247(9), 2161–2169. Link : A clarifying reagent and microplate-based method for the high-throughput analysis of lipase activity in milk. European Food Research and Technology. (2021). PDF : 2-Nitrophenyl palmitate | Biochemical Assay Reagent. MedChemExpress. Link

properties

IUPAC Name

(2-nitrophenyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOWMQLOYNJICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399034
Record name 2-Nitrophenyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl palmitate

CAS RN

104809-26-9
Record name 2-Nitrophenyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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